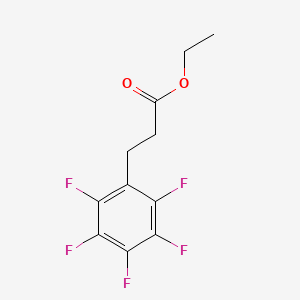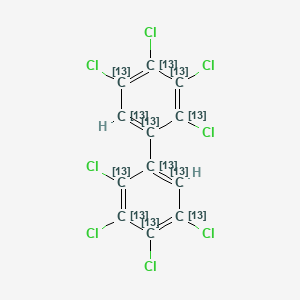
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a complex chlorinated aromatic compound. This compound is characterized by its multiple chlorine atoms attached to a benzene ring structure. The presence of isotopically labeled carbon atoms (13C) makes it particularly useful in various scientific research applications, especially in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves multiple steps. One common method involves the chlorination of benzene derivatives under controlled conditions. The reaction typically requires the use of chlorine gas and a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The isotopically labeled carbon atoms make it useful in tracing studies and metabolic research.
Medicine: It can be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The chlorine atoms increase the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The isotopically labeled carbon atoms enable researchers to track the compound’s behavior in complex systems, providing valuable insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Compared to other chlorinated aromatic compounds, 1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its isotopic labeling. Similar compounds include:
1,2,4,5-tetrachloro-3-nitrobenzene: Used as a fungicide and in analytical chemistry.
1,3-cyclopentadiene, 1,2,3,4-tetrachloro-5,5-dimethoxy-: Used in organic synthesis and materials science.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C12H2Cl8 |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-(3,4,5,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI Key |
DTMRKGRREZAYAP-WCGVKTIYSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)[13C]2=[13CH][13C](=[13C]([13C](=[13C]2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)
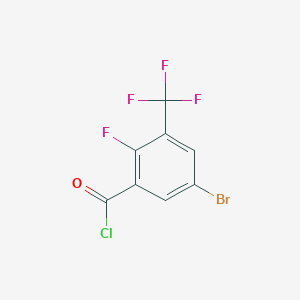
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
![3,4,4-trideuterio-1-hydroxy-N-[2-[2-[[3,4,4-trideuterio-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carbonyl]amino]ethyldisulfanyl]ethyl]-2,2,5,5-tetrakis(trideuteriomethyl)(115N)azolidine-3-carboxamide](/img/structure/B15292460.png)
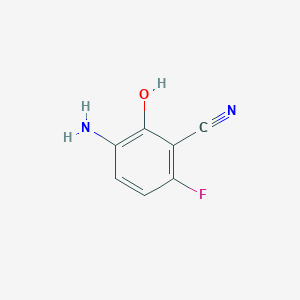
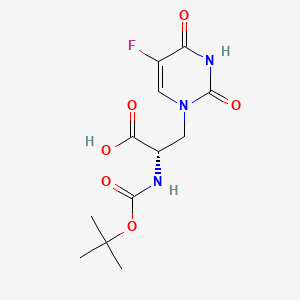
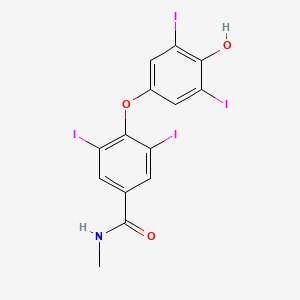
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
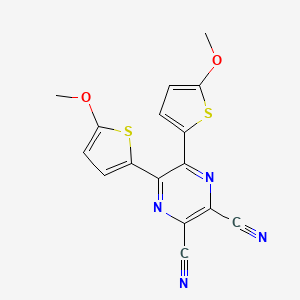
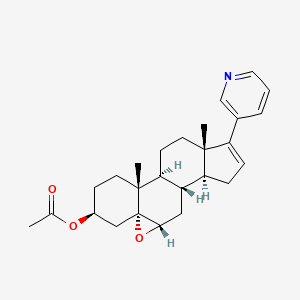
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)
